molecular formula C19H13NOS B12899862 N-(Dibenzo[b,d]furan-3-yl)benzothioamide CAS No. 28989-20-0

N-(Dibenzo[b,d]furan-3-yl)benzothioamide

Cat. No.: B12899862
CAS No.: 28989-20-0
M. Wt: 303.4 g/mol
InChI Key: CISCFAAREFSAHA-UHFFFAOYSA-N
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Description

N-(Dibenzo[b,d]furan-3-yl)benzothioamide is a heterocyclic organic compound that features a dibenzofuran moiety linked to a benzothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Dibenzo[b,d]furan-3-yl)benzothioamide typically involves the reaction of dibenzofuran derivatives with benzothioamide precursors. One common method is the Friedel-Crafts acylation reaction, where dibenzofuran reacts with benzothioamide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques, such as column chromatography, further enhances the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

N-(Dibenzo[b,d]furan-3-yl)benzothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(Dibenzo[b,d]furan-3-yl)benzothioamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Dibenzo[b,d]furan-3-yl)benzothioamide involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, its ability to undergo redox reactions can lead to the generation of reactive oxygen species, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A parent compound with similar structural features but lacking the thioamide group.

    Dibenzo[b,d]thiophene: A sulfur analog with a thiophene ring instead of a furan ring.

    N-(Dibenzo[b,d]furan-3-yl)-3,5-dimethoxybenzamide: A derivative with methoxy substituents on the benzene ring.

Uniqueness

N-(Dibenzo[b,d]furan-3-yl)benzothioamide is unique due to the presence of both the dibenzofuran and benzothioamide moieties, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

28989-20-0

Molecular Formula

C19H13NOS

Molecular Weight

303.4 g/mol

IUPAC Name

N-dibenzofuran-3-ylbenzenecarbothioamide

InChI

InChI=1S/C19H13NOS/c22-19(13-6-2-1-3-7-13)20-14-10-11-16-15-8-4-5-9-17(15)21-18(16)12-14/h1-12H,(H,20,22)

InChI Key

CISCFAAREFSAHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=S)NC2=CC3=C(C=C2)C4=CC=CC=C4O3

Origin of Product

United States

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